molecular formula C15H13N3O3 B1336964 1-Benzyl-4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 857495-45-5

1-Benzyl-4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B1336964
CAS No.: 857495-45-5
M. Wt: 283.28 g/mol
InChI Key: BELBWKNCFPUZDP-UHFFFAOYSA-N
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Description

1-Benzyl-4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile is a complex organic compound belonging to the class of pyridines This compound is characterized by its unique structure, which includes a benzyl group, two methyl groups, a nitro group, an oxo group, and a nitrile group attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in the presence of a nitro-substituted reagent. The reaction conditions often require a controlled temperature environment and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The process might include steps such as recrystallization and purification through chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

1-Benzyl-4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile: Lacks the benzyl group, making it less complex.

    1-Benzyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile:

Uniqueness: 1-Benzyl-4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-benzyl-4,6-dimethyl-5-nitro-2-oxopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-10-13(8-16)15(19)17(11(2)14(10)18(20)21)9-12-6-4-3-5-7-12/h3-7H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELBWKNCFPUZDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=C1[N+](=O)[O-])C)CC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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